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Compound of Interest

Compound Name: Jatrophane 3

Cat. No.: B14100452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Jatrophane 3, a complex diterpenoid belonging to the jatrophane family. This class of natural

products has garnered significant interest in the scientific community due to its diverse and

potent biological activities, particularly in the realm of oncology. This document summarizes the

available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a

compound identified as consistent with Jatrophane 3. It also outlines detailed, representative

experimental protocols for the spectroscopic analysis of jatrophane diterpenoids and explores

the potential signaling pathways implicated in their anti-cancer effects.

Spectroscopic Data of Jatrophane 3
The complete spectroscopic dataset for Jatrophane 3, chemically identified as 2,5,14-

triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-

diene, is not fully available in the public domain. However, data from a purified fraction,

designated as "Fraction H" and determined to be consistent with Jatrophane 3, provides

valuable insights into its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectral data for "Fraction H" was acquired in chloroform-d (CDCl₃) at 295K. The

chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
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Table 1: ¹H NMR Chemical Shift Data for Fraction H (consistent with Jatrophane 3)[1]
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Position/Substituent δ (ppm) Multiplicity

Jatrophane Ring Backbone

1ax 2.816 br d

1β 2.056 d

3 5.918 d

4 3.731 br d

5 5.730 br d

7 5.390 d

8(OH) 2.948 d

9 4.971 s

11 6.145 d

12 5.640 dd

13 2.840 m

14 5.110 s

15(OH) 3.645 s

16 1.489 s

17 4.438 d

17' 4.788 d

18 1.052 s

19 1.152 s

20 1.353 d

Ester Substituents

Nicotinate (α) 9.290 br d

8.340 ddd
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8.805 br dd

7.390 br d

Nicotinate (β) 9.079 br d

8.202 ddd

8.767 br dd

7.327 br d

Benzoate 8.040 AA'

7.403 BB'

7.541 C

Isobutyrate 1.972 qq

0.912 d

0.449 d

Acetate 2.050 s

1.950 s

1.850 s

Note: The presence of two sets of signals for the nicotinate group suggests the existence of

two diastereomeric conformations in solution.[1]

As of the latest available data, a complete and assigned ¹³C NMR spectrum specifically for

Jatrophane 3 has not been published.

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique

for determining the molecular formula of complex natural products. For "Fraction H," mass

spectrometry revealed a sodium adduct ion [M+Na]⁺ at an m/z of 830.3216, which is consistent

with the molecular formula of Jatrophane 3.[1]
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Table 2: Mass Spectrometry Data for Jatrophane 3[1]

Ion m/z

[M+Na]⁺ 830.3216

Infrared (IR) Spectroscopy
Specific IR spectroscopic data for Jatrophane 3 is not currently available in surveyed literature.

However, based on the known structure, the IR spectrum of Jatrophane 3 is expected to

exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for Jatrophane 3

Functional Group Expected Wavenumber (cm⁻¹)

O-H (hydroxyls) 3500-3200 (broad)

C-H (alkanes, alkenes) 3100-2850

C=O (esters, isobutyrate) 1750-1730

C=O (benzoate) ~1720

C=C (alkenes) 1680-1640

C-O (esters, ethers) 1300-1000

Aromatic C=C (benzoate, nicotinate) ~1600, ~1475

Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the spectroscopic

analysis of jatrophane diterpenoids, based on established methodologies in the field.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity is recommended.

Procedure:

Sample Preparation:

Dissolve approximately 1-5 mg of the purified jatrophane diterpenoid in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm),

unless the residual solvent peak is used for referencing.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a

30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the lower natural abundance of ¹³C.

To aid in structural assignment, acquire two-dimensional (2D) NMR spectra, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

crucial for stereochemical assignments.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the spectra to the internal standard or the residual solvent peak.

Mass Spectrometry
Objective: To determine the accurate molecular weight and elemental composition of the

compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

mass analyzer, coupled with an electrospray ionization (ESI) source is ideal.

Procedure:

Sample Preparation:

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water.

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added

to promote ionization and the formation of specific adducts ([M+H]⁺ or [M+Na]⁺).

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of

the analyte. For jatrophane diterpenoids, positive ion mode is common.

Perform data acquisition over a mass range that encompasses the expected molecular

weight of the compound.
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Data Analysis:

Determine the monoisotopic mass of the molecular ion.

Utilize the high-resolution data to calculate the elemental composition using the

instrument's software. The software will compare the measured mass and isotopic pattern

to theoretical values for possible elemental formulas.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Procedure:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with dry

potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

Thin Film Method: If the sample is a non-volatile oil or can be dissolved in a volatile

solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.

Data Acquisition:

Place the prepared sample in the spectrometer's sample compartment.

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to

subtract from the sample spectrum.

Data Analysis:
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Identify the characteristic absorption bands and correlate them to specific functional

groups present in the Jatrophane 3 structure.

Biological Activity and Signaling Pathways
Jatrophane diterpenoids are known to possess a range of biological activities, with anti-cancer

effects being one of the most prominent. While the specific signaling pathways modulated by

Jatrophane 3 are not yet fully elucidated, studies on structurally related jatrophanes provide a

strong indication of their potential mechanisms of action.

Anti-Cancer Mechanisms
Jatrophane diterpenes have been shown to induce cell death in cancer cells through apoptosis

and autophagy.[2] Furthermore, a significant body of research highlights their ability to reverse

multidrug resistance (MDR) in cancer cells.[3] This is often achieved through the inhibition of P-

glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps

chemotherapeutic drugs out of cancer cells.

A closely related jatrophane diterpene, Jatrophone, has been demonstrated to exert its anti-

cancer effects in doxorubicin-resistant breast cancer cells by downregulating the PI3K/AKT/NF-

κB signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and

inflammation, and its inhibition can lead to apoptosis and a reduction in cell migration.

Below is a diagram illustrating a plausible signaling pathway that may be targeted by

Jatrophane 3, based on evidence from related compounds.
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Figure 1: Potential anti-cancer signaling pathways targeted by Jatrophane 3.

Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for assessing the anti-cancer activity of a

novel compound like Jatrophane 3.
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Figure 2: Experimental workflow for evaluating the anti-cancer properties of Jatrophane 3.

Conclusion
Jatrophane 3 represents a promising scaffold for the development of novel anti-cancer

therapeutics. While a complete spectroscopic characterization remains to be published, the

available NMR and MS data provide a solid foundation for its structural identification. The

outlined experimental protocols offer a guide for researchers working on the isolation and

characterization of similar natural products. Furthermore, the likely involvement of Jatrophane
3 in modulating critical cancer-related signaling pathways, such as the PI3K/AKT/NF-κB axis

and P-glycoprotein-mediated multidrug resistance, underscores the therapeutic potential of this
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and other jatrophane diterpenoids. Further research is warranted to fully elucidate the

spectroscopic properties and detailed molecular mechanisms of Jatrophane 3, which will be

crucial for its future development as a potential drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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